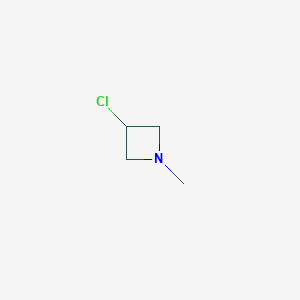

3-Chloro-1-methylazetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Chemistry

Four-membered nitrogen heterocycles, such as azetidines and their β-lactam counterparts, are pivotal substrates in organic synthesis. nih.gov Their importance stems from their utility in the design and preparation of biologically active compounds through functionalization at various positions on the ring. nih.gov These heterocycles are not only components of many natural products, vitamins, and antibiotics but also serve as versatile building blocks for creating other nitrogen-containing compounds with potential biological properties. nih.govopenmedicinalchemistryjournal.com The inherent ring strain in three- and four-membered rings makes them reactive intermediates that are readily opened, a feature that is exploited in synthetic chemistry. britannica.com However, reactions involving four-membered rings tend to proceed less readily than those with three-membered rings. britannica.com

The prevalence of nitrogen heterocycles in biologically active molecules can be attributed to their stability and functional efficiency within biological systems. tezu.ernet.in They are integral to a vast array of pharmaceuticals, agrochemicals, and industrial materials. openmedicinalchemistryjournal.comtezu.ernet.in The adjustable nature of these heterocycles, arising from their compact molecular structures and diverse functionalization potential, further enhances their utility. openmedicinalchemistryjournal.com The carbon atoms provide a stable ring structure, while the nitrogen atom imparts unique properties due to its electron density. openmedicinalchemistryjournal.com

Overview of 3-Chloro-1-methylazetidine within Advanced Azetidine (B1206935) Research

Within the diverse field of azetidine research, 3-Chloro-1-methylazetidine has emerged as a compound of interest. It serves as a valuable building block for synthesizing a variety of pharmaceuticals and other specialty chemicals, owing to its distinct ring structure and reactivity. lookchem.com The presence of a chlorine atom at the 3-position enhances the electrophilicity of the molecule, facilitating nucleophilic substitution reactions. This reactivity, coupled with the inherent strain of the azetidine ring, makes it a versatile intermediate in organic synthesis.

Research has explored the use of 3-chloroazetidine (B1601879) derivatives in the stereoselective synthesis of more complex, substituted azetidines. rsc.org For instance, stereoselective reduction and subsequent cyclization of related compounds have been employed to generate 1,2,3,4-tetrasubstituted 3-chloroazetidines. rsc.org Furthermore, the development of synthetic routes to access functionalized azetidines, including those with a chloro substituent, remains an active area of investigation, driven by their potential applications in medicinal chemistry. rsc.orgrsc.org The synthesis of 3-chloro-1-methylazetidine itself can be achieved through various methods, including the reaction of 1-methylaziridine (B90106) with N-chlorosuccinimide or via the ring-opening of epoxides followed by chlorination. lookchem.com

The hydrochloride salt of 3-Chloro-1-methylazetidine is noted for its hygroscopicity, elevated melting point, and increased solubility in polar solvents compared to its free base form. These properties are typical of amine salts and are relevant for its handling and application in synthesis.

Interactive Data Table: Properties of 3-Chloro-1-methylazetidine

| Property | Value | Source |

| Chemical Formula | C4H8ClN | lookchem.com |

| Molecular Weight | 142.03 g/mol (hydrochloride) | |

| Appearance | Data not available | lookchem.com |

| Melting Point | Data not available | lookchem.com |

| Boiling Point | Data not available | lookchem.com |

| Solubility | Enhanced solubility in polar solvents (hydrochloride) |

Interactive Data Table: Synthetic Approaches to Azetidines

| Synthetic Strategy | Description | Key Features |

| Cyclization of 1,3-difunctionalized propanes | Intramolecular nucleophilic substitution where a heteroatom displaces a leaving group on a three-carbon chain. rsc.org | A common and versatile method. rsc.org |

| [3+1] Cycloaddition | Reaction of an azomethine ylide with an isocyanide. rsc.org | Can be used to create substituted azetidines. rsc.org |

| Thermal Isomerization of Aziridines | Rearrangement of a three-membered aziridine (B145994) ring to a four-membered azetidine ring. rsc.org | Useful for synthesizing specific substituted azetidines. rsc.org |

| From β-chloroalcohols | Activation of a β-chloroalcohol followed by intramolecular cyclization. rsc.org | Provides a route to C2-functionalized azetidines. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-methylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClN/c1-6-2-4(5)3-6/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKCTFWSGGKULR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60535540 | |

| Record name | 3-Chloro-1-methylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62999-27-3 | |

| Record name | 3-Chloro-1-methylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 3 Chloro 1 Methylazetidine and Its Derivatives

Direct Synthesis Approaches to Halogenated Azetidines

Direct synthesis strategies offer a convergent route to 3-chloroazetidines by modifying an existing azetidine (B1206935) framework. These methods are particularly useful when the parent azetidine is readily available.

The selective introduction of a halogen at the C-3 position of the azetidine ring is a primary focus of direct synthesis. This can be achieved through various chlorination techniques.

The direct chlorination of substituted azetidines can be accomplished using various reagents. For instance, the reaction of 1-methylaziridine (B90106) with N-chlorosuccinimide has been reported as a method for the synthesis of 3-chloro-1-methylazetidine. lookchem.com Another approach involves the chlorination of 3-hydroxy-1-methylazetidine. This two-step process begins with the tosylation of the hydroxyl group, followed by nucleophilic substitution with a chloride source like lithium chloride (LiCl) in a suitable solvent such as dimethylformamide (DMF).

A detailed example is the synthesis of N-acyl-3-bromomethyl-3-chloroazetidines. The addition of acyl chlorides (RCOCl, where R = OEt, Me, or Ph) across the highly strained N-C(3) σ-bond in 3-bromomethyl-1-azabicyclo[1.1.0]butane results in the formation of the corresponding N-acyl-3-bromomethyl-3-chloroazetidines. colab.ws

| Starting Material | Reagent | Product |

| 3-Hydroxy-1-methylazetidine | 1. Tosyl chloride 2. LiCl | 3-Chloro-1-methylazetidine |

| 3-Bromomethyl-1-azabicyclo[1.1.0]butane | RCOCl (R = OEt, Me, Ph) | N-acyl-3-bromomethyl-3-chloroazetidines |

Controlling the stereochemistry at the C-3 position during chlorination is crucial for the synthesis of specific stereoisomers. De Kimpe and co-workers have developed methods for the stereoselective synthesis of 1,2,3,4-tetrasubstituted 3-chloroazetidines. ugent.bersc.org Their strategy involves a diastereoselective aldol (B89426) reaction of zincated 3-chloro-3-methyl-1-azaallylic anions with aromatic aldehydes. ugent.beresearchgate.net The resulting syn-α-chloro-β-mesyloxyketimines are then stereoselectively reduced and cyclized to afford the desired 3-chloroazetidines with three contiguous stereogenic centers. ugent.bersc.org

Another approach to stereoselective synthesis involves the reduction of 4-aryl-3-chloro-2-azetidinones. clockss.org This method provides a pathway to trans-2-aryl-3-chloroazetidines. acs.org

| Precursor | Key Reaction | Product |

| Zincated 3-chloro-3-methyl-1-azaallylic anions | Diastereoselective aldol reaction | 1,2,3,4-tetrasubstituted 3-chloroazetidines |

| 4-Aryl-3-chloro-2-azetidinones | Reduction | trans-2-Aryl-3-chloroazetidines |

Intramolecular Cyclization Pathways to 3-Chloroazetidines

Intramolecular cyclization is a powerful and widely used strategy for the synthesis of azetidine rings. clockss.org This approach involves the formation of a C-N bond within an acyclic precursor that contains both the nitrogen atom and a suitable leaving group, such as a halogen, at the γ-position.

The cyclization of γ-haloamines is a classic and common method for forming the azetidine ring. clockss.orgthieme-connect.de In this reaction, the nitrogen atom acts as a nucleophile, displacing the halogen at the γ-position to form the four-membered ring. For the synthesis of 3-chloro-1-methylazetidine, a precursor such as N-methyl-γ,γ-dichloroamine could theoretically undergo cyclization.

A practical example is the reaction of 1,3-dichloropropane (B93676) with methylamine (B109427). This reaction, carried out in ethanol (B145695) at elevated temperatures, proceeds via an intramolecular SN2 reaction to form 3-chloro-1-methylazetidine. The product is often isolated as its hydrochloride salt.

Another route involves the treatment of N,N-disubstituted β-amino alcohols with thionyl chloride to generate β-amino chlorides. These intermediates can then undergo intramolecular cyclization to yield azetidines. arkat-usa.org For instance, the treatment of γ-amino alcohol with thionyl chloride yields N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine, which upon treatment with a strong base like LiHMDS, cyclizes to form the corresponding azetidine. rsc.org

| Acyclic Precursor | Reaction Condition | Product |

| 1,3-Dichloropropane and Methylamine | Ethanol, 50°C | 3-Chloro-1-methylazetidine |

| N-Alkyl-3-amino-4,4,4-trifluorobutan-1-ol | 1. Thionyl chloride 2. LiHMDS | 1-Alkyl-2-(trifluoromethyl)azetidine |

γ-Amino alcohols serve as versatile precursors for the synthesis of azetidines. clockss.orgorganic-chemistry.org The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate intramolecular cyclization.

For the synthesis of 3-chloroazetidines, a γ-amino alcohol containing a chlorine atom at the appropriate position can be utilized. For example, the ring-opening of epichlorohydrin (B41342) with methylamine yields a β-chloro alcohol intermediate. acs.org This intermediate can then be cyclized in the presence of a base to form the azetidine ring.

Recent advancements have also shown that the cyclization of γ-amino alcohols can be mediated by reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), leading to an efficient synthesis of enantiopure cis-substituted azetidines. acs.org The stereochemistry of the starting amino alcohol can often be translated into the final azetidine product.

| Precursor | Key Step | Product |

| Epichlorohydrin and Methylamine | Ring-opening followed by base-induced cyclization | 3-Hydroxy-1-methylazetidine (precursor to 3-chloro derivative) |

| Enantiopure γ-amino alcohols | Cyclization mediated by 1,1'-carbonyldiimidazole (CDI) | Enantiopure cis-substituted azetidines |

Ring Transformation Reactions from Aziridine (B145994) Precursors

The expansion of a three-membered aziridine ring to a four-membered azetidine ring represents a powerful strategy for synthesizing azetidine derivatives. This approach leverages the inherent ring strain of aziridines to drive the formation of the larger, yet still strained, azetidine ring.

Aziridine to Azetidine Rearrangements

One notable method for achieving the one-carbon ring expansion of aziridines to azetidines is through a nih.govnih.gov-Stevens rearrangement. nih.gov This transformation can be facilitated by the formation of an aziridinium (B1262131) ylide intermediate. nih.govchemrxiv.org Biocatalytic approaches, utilizing engineered cytochrome P450 enzymes, have demonstrated high enantioselectivity in this rearrangement, offering a green and efficient route to chiral azetidines. nih.govchemrxiv.org The enzyme not only controls the stereochemistry but also directs the reaction towards the desired nih.govnih.gov-Stevens rearrangement over competing pathways like cheletropic extrusion of olefins. nih.gov

Another strategy involves a formal [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes. nih.gov This method proceeds through an aziridinium ylide intermediate, which then undergoes a ring-opening and ring-closing cascade to furnish highly substituted methylene azetidines with excellent stereoselectivity. nih.gov The strain and structure of the starting methylene aziridine are crucial for promoting this transformation. nih.gov

Furthermore, a gold-catalyzed 4-exo-dig cyclization of propargylic aziridines provides a novel pathway to (Z)-alkylidene azetidines. acs.org This process involves a regioselective nucleophilic diborylalkylation to open the aziridine ring, followed by a stereoselective gold-catalyzed ring closure. acs.org This method highlights the versatility of ring expansion protocols in transforming aziridines into functionalized azetidines. acs.org

A rare aziridine to azetidine rearrangement has been observed during the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride (B1222165) in methanol. acs.org This reaction unexpectedly yields 3-methoxy-3-methylazetidines, contrasting with the typical formation of 2-(bromomethyl)aziridines from similar substrates. acs.org

Nucleophile-Induced Ring Enlargement of Halogenated Aziridines

The ring expansion of halogenated aziridines can be induced by nucleophilic attack, leading to the formation of azetidine derivatives. For instance, the synthesis of alkyl 3-chloroazetidine-3-carboxylates has been achieved through a ring transformation of alkyl 2-(bromomethyl)aziridine-2-carboxylates. clockss.org This process involves the ring opening of the aziridine with hydrochloric acid, which preferentially occurs at the more sterically hindered carbon atom, followed by a base-promoted ring closure to form the 3-chloroazetidine (B1601879). clockss.org

This regioselective ring opening is a key step, as the alternative opening at the less hindered carbon would lead back to a 2-(chloromethyl)aziridine derivative. clockss.org The inherent reactivity of 2-(halomethyl)aziridines and 3-haloazetidines makes them valuable intermediates in the synthesis of other heterocyclic systems. clockss.org

Indirect Synthetic Routes and Post-Synthetic Functionalization

In addition to building the azetidine ring from acyclic or smaller cyclic precursors, indirect methods involving the modification of a pre-existing azetidine ring are widely employed. These post-synthetic functionalization strategies offer a versatile approach to introduce a variety of substituents, including the chloro group, onto the azetidine scaffold.

Functionalization of Pre-formed Azetidines

The direct functionalization of a pre-formed azetidine ring is a powerful tool for accessing a diverse range of derivatives. This can involve reactions at different positions of the ring, with the C-3 position being a common site for introducing substituents.

The chlorine atom at the C-3 position of 3-chloro-1-methylazetidine makes this carbon atom electrophilic and susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide array of functional groups by displacing the chloride ion. nih.govibchem.com

A common precursor for these reactions is 3-hydroxy-1-methylazetidine. The hydroxyl group can be converted into a better leaving group, such as a tosylate, by reacting it with tosyl chloride. The subsequent treatment of the tosylate with a chloride source, like lithium chloride (LiCl) in a suitable solvent such as dimethylformamide (DMF), leads to the formation of 3-chloro-1-methylazetidine via an SN2 reaction.

The reactivity of the C-3 position is influenced by the nature of the substituent. For instance, the chlorine atom in 3-chloro-1-methylazetidine enhances its electrophilicity, facilitating nucleophilic substitution reactions. This contrasts with analogs like 3-methylazetidin-3-ol, where the hydroxyl group can participate in different types of reactions.

The following table summarizes a typical nucleophilic substitution to introduce a chlorine atom at the C-3 position of a 1-methylazetidine ring system.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 3-Hydroxy-1-methylazetidine | 1. Tosyl chloride, Dichloromethane 2. Lithium chloride, DMF | 3-Chloro-1-methylazetidine | Nucleophilic Substitution (via tosylate intermediate) |

Halogen exchange reactions provide another avenue for the synthesis and derivatization of halogenated azetidines. While direct chlorination can be challenging, a halogen-metal exchange on a haloarene-substituted β-lactam (a related four-membered nitrogen heterocycle) has been reported, indicating the feasibility of such transformations on strained ring systems. doi.org

Furthermore, the synthesis of 3-chloroazetidines has been accomplished from 3-(mesyloxy)azetidines via nucleophilic substitution with methanesulfonyl chloride. clockss.org This highlights the utility of sulfonate esters as leaving groups in the introduction of halogens onto the azetidine ring.

Derivatization strategies often involve the use of 3-chloroazetidines as building blocks. For example, they are valuable substrates for the synthesis of 2-azetines and 1-azabicyclo[1.1.0]butanes. clockss.org The reaction of 1-azabicyclo[1.1.0]butanes with reagents like tosyl chloride or hydrochloric acid can also lead to the formation of 3-chloroazetidines through the opening of the central C-N bond. clockss.org

The following table outlines a halogen exchange-like strategy for the synthesis of a 3-chloroazetidine derivative.

| Starting Material | Reagent(s) | Product | Key Transformation |

| 3-(Mesyloxy)azetidine derivative | Methanesulfonyl chloride | 3-Chloroazetidine derivative | Nucleophilic substitution of mesylate by chloride |

Modifications of Azetidin-2-ones (β-Lactams)

The transformation of readily available β-lactams (azetidin-2-ones) serves as a cornerstone for the synthesis of saturated azetidine rings. This approach, often termed the β-lactam-synthon protocol, exploits the reactivity of the cyclic amide for conversion into the desired azetidine core. rsc.orgnih.gov

Reductive Transformations to Azetidines

The reduction of the amide carbonyl group in N-substituted azetidin-2-ones is a direct and widely used method for synthesizing the corresponding N-substituted azetidines. acs.org This transformation is valued for its efficiency and the general retention of stereochemistry at the ring's substituents. acs.org

A variety of reducing agents can accomplish this conversion. Common reagents include diborane, lithium aluminum hydride (LiAlH₄), and alanes, which typically provide good yields of the azetidine product. acs.org The choice of reagent can be critical, as the use of Lewis acidic reagents like alanes can sometimes induce the opening of the strained azetidine ring, particularly when the ring is substituted with electron-rich groups. rsc.orgacs.org

More recent protocols have expanded the range of applicable reducing agents. For instance, sodium borohydride (NaBH₄) has been employed for the diastereoselective reduction of C-3 functionalized azetidin-2-ones, leading to the formation of trans-azetidines. rsc.org

Table 1: Reagents for the Reduction of Azetidin-2-ones to Azetidines

| Reducing Agent | Typical Conditions | Key Features | Citations |

|---|---|---|---|

| Diborane (B₂H₆) | Tetrahydrofuran (THF) | Good yields, rapid reaction. | acs.org |

| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvents | Efficient reduction. | acs.org |

| Alanes (e.g., AlH₂Cl) | Ethereal solvents | Efficient, but can cause ring-opening with certain substrates. | rsc.orgacs.orgnih.gov |

Ring Transformations of Substituted β-Lactams

Beyond simple reduction, the β-lactam ring is a versatile synthon that can be transformed into other heterocyclic systems. rsc.org These transformations often involve an initial modification of the β-lactam, followed by a rearrangement or ring-expansion cascade.

One notable strategy involves the reduction of 4-(haloalkyl)azetidin-2-ones using chloroalane (AlH₂Cl). This reaction first yields the corresponding 2-(haloalkyl)azetidines. nih.gov These intermediates can then undergo rearrangement to form stereospecifically defined five- and six-membered azaheterocycles, such as 3,4-cis-disubstituted pyrrolidines and piperidines. nih.gov The mechanism proceeds through the formation of bicyclic azetidinium intermediates, which are subsequently opened by nucleophiles. nih.gov This methodology has even been extended to reactions involving 1-azoniabicyclo[2.2.0]hexane intermediates. nih.gov

Advanced and Emerging Synthetic Techniques

Modern synthetic chemistry has introduced advanced methodologies that offer improved efficiency, safety, and control over the synthesis of complex molecules like 3-chloro-1-methylazetidine and its derivatives.

Continuous Flow Chemistry for Azetidine Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of azetidines, enabling the safe handling of reactive intermediates and offering enhanced control over reaction parameters like temperature and residence time. uniba.itacs.org Research has demonstrated the first flow synthesis of C3-functionalized azetidines starting from a common precursor, N-Boc-3-iodoazetidine. uniba.itacs.orgnih.gov

In this process, an iodine/lithium exchange reaction is performed at low temperatures (e.g., -50 °C) to generate a C3-lithiated azetidine intermediate. uniba.it This highly reactive species can be immediately trapped by an electrophile within the flow system. uniba.itacs.org This technique allows for the use of higher temperatures than in traditional batch processing, and short residence times (as low as 82 milliseconds) can effectively generate the desired functionalized azetidine with high yields. uniba.it The use of greener solvents like cyclopentyl methyl ether (CPME) further enhances the sustainability of this method. uniba.itacs.org This flow process is robust and safer compared to batch methods for preparing similar molecules. uniba.itacs.org

Table 2: Continuous Flow C3-Lithiation/Trapping of N-Boc-3-iodoazetidine

| Residence Time (R1) | Temperature | Result | Citations |

|---|---|---|---|

| 330 ms | -50 °C | Effective generation of C3-lithiated intermediate. | uniba.it |

Asymmetric Synthesis Methodologies for Chiral 3-Chloro-1-methylazetidine Analogues

The synthesis of enantiomerically pure azetidines is of significant interest. Asymmetric synthesis of chiral analogues related to 3-chloro-1-methylazetidine often involves creating stereocenters on the β-lactam precursor or during the azetidine ring formation.

One approach focuses on the metal-mediated carbonyl allylation, allenylation, and propargylation of optically pure azetidine-2,3-diones. nih.gov By placing a chiral auxiliary at the C4 position, the stereochemistry of the newly formed C3-substituted C3-hydroxy quaternary center can be controlled. nih.gov Another method involves the p-toluene sulphonic acid-catalyzed reaction of racemic azetidine-2,3-diones with enantiomerically pure cis- and trans-4-hydroxy-L-proline, which results in a tandem transformation and intramolecular chirality transfer to the β-lactam ring, yielding diastereomerically enriched 3-(pyrrol-1-yl)-azetidin-2-ones. benthamdirect.com

Furthermore, a stereoselective synthesis for 1,2,3,4-tetrasubstituted 3-chloroazetidines has been developed. rsc.org This method starts with the aldol condensation of zincated 3-chloro-3-methyl-1-azaallylic anions with aromatic aldehydes, followed by mesylation and stereoselective reduction and cyclization to afford the target chloroazetidines with three stereogenic centers. rsc.org

Metal-Catalyzed and Organocatalytic Approaches

Both metal-catalyzed and organocatalytic reactions have become indispensable for constructing and functionalizing the azetidine ring with high selectivity.

Metal-Catalyzed Approaches: Transition metals, particularly palladium and copper, are widely used. Palladium-catalyzed C-H activation has been utilized for the cyclization of alkylamines to form azetidines. doi.org Copper(I) catalysis, in conjunction with a chiral sabox ligand, has been successfully applied to the asymmetric [3+1]-cycloaddition of metallo-enolcarbenes with imido-sulfur ylides to prepare all-cis-tetrasubstituted azetine-2-carboxylates, which can be hydrogenated to the corresponding azetidines. nih.gov

Organocatalytic Approaches: Organocatalysis offers a metal-free alternative for azetidine synthesis. Yadav and co-workers developed a [2+2] annulation of aldehydes with aldimines using pyrrolidine-based catalysts to afford azetidin-2-ols diastereoselectively. rsc.org A relay catalysis strategy using a Lewis acid and a (hypo)iodite catalyst has been shown to effect a [3+1]-annulation reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines to furnish azetidines. organic-chemistry.org

These advanced catalytic methods provide powerful tools for accessing a wide range of structurally diverse and stereochemically complex azetidines, including analogues of 3-chloro-1-methylazetidine.

Iii. Reactivity and Reaction Mechanisms of 3 Chloro 1 Methylazetidine

Nucleophilic Substitution Reactions at the C-3 Position

The carbon-chlorine bond at the C-3 position of 3-chloro-1-methylazetidine is the primary site for nucleophilic attack, leading to the displacement of the chloride leaving group. The mechanism of this substitution is highly dependent on the nature of the nucleophile, the solvent, and the stability of potential intermediates.

Mechanistic Pathways of Substitution (e.g., SN1, SN2)

Nucleophilic substitution at a secondary carbon, such as the C-3 of the azetidine (B1206935) ring, can proceed through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) mechanism.

The SN2 pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine. This concerted process, where the bond to the nucleophile forms as the bond to the leaving group breaks, results in an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. Given the relatively unhindered nature of the C-3 position in 3-chloro-1-methylazetidine, this pathway is plausible, particularly with strong, sterically unhindered nucleophiles in polar aprotic solvents.

The SN1 pathway , in contrast, involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate. This planar intermediate is then attacked by the nucleophile from either face, leading to a racemic or diastereomeric mixture of products if the carbon is chiral. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. The stability of the resulting secondary carbocation at the C-3 position is a critical factor. While secondary carbocations are less stable than tertiary ones, the participation of the nitrogen lone pair in stabilizing the positive charge through the formation of a bicyclic aziridinium-like transition state could favor an SN1-type mechanism. Studies on the analogous compound, 1-tert-butyl-3-chloroazetidine, suggest that solvolysis reactions can proceed through a pathway with significant SN1 character, indicating the potential for carbocationic intermediates in these systems. The less sterically demanding methyl group on the nitrogen in 3-chloro-1-methylazetidine, compared to a tert-butyl group, might slightly disfavor carbocation formation due to reduced inductive stabilization.

The operative mechanism is a delicate balance of these factors. Strong nucleophiles and polar aprotic solvents will favor the SN2 pathway, while weaker nucleophiles and polar protic solvents that can stabilize the carbocation and the leaving group will promote an SN1 mechanism.

Diastereoselectivity and Enantioselectivity in Substitution Reactions

When the azetidine ring is appropriately substituted, the C-3 position can be a stereocenter. In such cases, the stereochemical outcome of the nucleophilic substitution reaction is of significant interest.

For a reaction proceeding via a pure SN2 mechanism , a complete inversion of configuration at the C-3 center is expected. This stereospecificity allows for the controlled synthesis of a single diastereomer or enantiomer from a stereochemically pure starting material.

Conversely, a pure SN1 mechanism would lead to racemization or the formation of a mixture of diastereomers, as the nucleophile can attack the planar carbocation intermediate from either side with equal probability. oregonstate.edu However, in many cases, ion pairing and the influence of the departing leaving group can lead to a slight preference for inversion over retention of configuration.

In practice, many substitution reactions on secondary carbons exhibit a mixture of both SN1 and SN2 characteristics, leading to partial inversion of configuration. The degree of stereoselectivity will be highly dependent on the specific reaction conditions and the nucleophile used. Achieving high levels of diastereoselectivity or enantioselectivity often requires the use of chiral nucleophiles, catalysts, or auxiliary groups that can direct the incoming nucleophile to a specific face of the molecule. For instance, diastereoselective preparations of substituted azetidines have been achieved through methods like iodine-mediated cyclization of homoallyl amines, which proceed with high stereocontrol. nih.gov

Scope and Limitations with Various Nucleophiles

A wide range of nucleophiles can be employed to displace the chlorine atom at the C-3 position of 3-chloro-1-methylazetidine, leading to a variety of functionalized azetidines. The success and efficiency of these reactions depend on the nucleophilicity and basicity of the attacking species.

Table 1: Reactivity of 3-Chloro-1-methylazetidine with Various Nucleophiles

| Nucleophile Category | Example Nucleophiles | Expected Product | Potential Limitations |

|---|---|---|---|

| Oxygen Nucleophiles | Hydroxide (B78521) (OH⁻), Alkoxides (RO⁻), Carboxylates (RCOO⁻) | 3-Hydroxy-1-methylazetidine, 3-Alkoxy-1-methylazetidines, 3-Acyloxy-1-methylazetidines | Strong basicity of hydroxide and alkoxides can promote competing elimination reactions. |

| Nitrogen Nucleophiles | Ammonia (B1221849) (NH₃), Primary and Secondary Amines (RNH₂, R₂NH), Azide (N₃⁻) | 3-Amino-1-methylazetidine, 3-(Alkylamino)-1-methylazetidines, 3-Azido-1-methylazetidine | Over-alkylation can be an issue with ammonia and primary amines. Azide is a good nucleophile and generally leads to clean substitution. |

| Sulfur Nucleophiles | Thiolates (RS⁻), Sulfide (S²⁻) | 3-(Alkylthio)-1-methylazetidines | Thiolates are generally excellent nucleophiles and favor SN2 reactions. |

| Carbon Nucleophiles | Cyanide (CN⁻), Enolates, Organometallics (e.g., Grignard reagents, organocuprates) | 3-Cyano-1-methylazetidine, 3-Alkyl-1-methylazetidines | Strong basicity of some carbon nucleophiles (e.g., Grignard reagents) can lead to elimination or ring-opening. Organocuprates are often preferred for their softer nucleophilic character. |

| Halide Nucleophiles | Iodide (I⁻), Bromide (Br⁻) | 3-Iodo-1-methylazetidine, 3-Bromo-1-methylazetidine | Finkelstein reaction conditions can be used to exchange the chloride for other halides. |

This table is illustrative and based on general principles of nucleophilic substitution and reactivity of analogous compounds.

Strongly basic and sterically hindered nucleophiles may favor elimination reactions, leading to the formation of an azetine, although this is generally less favorable for four-membered rings compared to larger systems. The choice of solvent is also critical; polar aprotic solvents like DMSO or DMF are often used to enhance the nucleophilicity of anionic nucleophiles for SN2 reactions.

Ring-Opening Reactions of the Azetidine Core

The inherent strain energy of the azetidine ring (approximately 26 kcal/mol) makes it susceptible to cleavage under certain conditions, providing a pathway to acyclic amine derivatives. rsc.org These ring-opening reactions can be promoted by either acidic or basic conditions.

Acid-Catalyzed Ring Opening Processes

In the presence of a strong acid, the nitrogen atom of the azetidine ring is protonated to form an azetidinium ion. This protonation enhances the electrophilicity of the ring carbons and makes the ring more susceptible to nucleophilic attack. nih.gov The attack of a nucleophile on one of the ring carbons leads to the cleavage of a carbon-nitrogen bond.

The regioselectivity of the ring-opening is influenced by both steric and electronic factors. For an N-alkylazetidinium ion, nucleophilic attack can occur at either the α- or β-carbon. The attack at the α-carbon (adjacent to the nitrogen) is often favored due to the inductive effect of the positively charged nitrogen. The reaction typically proceeds via an SN2-like mechanism, with the nucleophile attacking the carbon and displacing the nitrogen atom. The presence of the chloro group at the C-3 position in 3-chloro-1-methylazetidine would further influence the regioselectivity of the attack. The electron-withdrawing nature of the chlorine atom would likely disfavor nucleophilic attack at C-3 and favor attack at the C-2 or C-4 positions of the azetidinium ion.

Base-Mediated Ring Scission

Ring-opening of azetidines under basic conditions is less common than acid-catalyzed cleavage and generally requires the presence of activating groups. In the case of 3-chloro-1-methylazetidine, a strong base could potentially induce an E2 elimination reaction by abstracting a proton from a carbon adjacent to the chlorine, leading to the formation of a strained azetine intermediate which could then undergo further reactions.

Alternatively, a strong base could, in some cases, act as a nucleophile and attack a ring carbon. However, for a simple halo-substituted azetidine, this is a less probable pathway unless there are other activating features on the molecule. More commonly, base-mediated ring scission is observed in azetidinium salts, where the positive charge on the nitrogen makes the ring carbons highly electrophilic.

Nucleophile-Induced Ring Opening

While direct nucleophilic substitution at the C-3 position is a primary reaction pathway for 3-haloazetidines, strong nucleophiles or specific reaction conditions can promote the opening of the strained azetidine ring. The mechanism often involves the formation of a transient azetidinium ion, which is then attacked by a nucleophile.

The regioselectivity of the ring opening is influenced by both steric and electronic factors. Attack at the less sterically hindered carbon of the azetidinium intermediate is generally favored. The nature of the nucleophile, the solvent, and the temperature can all play a significant role in determining the product distribution between substitution and ring-opening.

Table 1: Representative Nucleophile-Induced Ring Opening Reactions of Azetidinium Intermediates This table presents hypothetical reaction products based on established principles of azetidinium ring-opening, as specific data for 3-Chloro-1-methylazetidine is not extensively documented.

| Nucleophile | Proposed Ring-Opened Product | Reaction Conditions |

| Sodium Azide (NaN₃) | 1-Azido-3-(methylamino)propane derivative | Polar aprotic solvent, heat |

| Sodium Cyanide (NaCN) | 3-(Methylamino)butanenitrile derivative | Aqueous alcohol, reflux |

| Grignard Reagents (RMgX) | 1-Alkyl-3-(methylamino)propane derivative | Anhydrous ether, low temperature |

Rearrangement Reactions Involving the Azetidine Moiety

The strained four-membered ring of 3-Chloro-1-methylazetidine makes it a candidate for various rearrangement reactions, which can be induced by thermal, photochemical, or catalytic means. These reactions often proceed via intermediates that seek to relieve ring strain.

Heating 3-Chloro-1-methylazetidine, particularly in the presence of Lewis acids or bases, can potentially lead to ring expansion or contraction reactions. One plausible rearrangement could involve the formation of a bicyclic aziridinium (B1262131) ion intermediate, followed by nucleophilic attack to yield a rearranged product. While specific thermal rearrangement studies on 3-Chloro-1-methylazetidine are not widely reported, related azetidinium systems are known to undergo such transformations.

Photochemical excitation can provide the energy required to overcome the activation barrier for rearrangements that are not accessible under thermal conditions. For azetidine derivatives, photo-induced reactions can involve radical intermediates or excited states, leading to complex molecular reorganizations. Specific photo-induced rearrangements of 3-Chloro-1-methylazetidine are not well-documented in the literature.

Transition metal catalysts can facilitate a variety of rearrangement reactions by activating the C-Cl bond or coordinating to the nitrogen atom. For instance, palladium or rhodium catalysts could potentially mediate ring expansion reactions of 3-haloazetidines to form larger nitrogen-containing heterocycles. A hypothetical catalyst-mediated ring expansion is presented in the table below.

Table 2: Hypothetical Catalyst-Mediated Rearrangement of 3-Chloro-1-methylazetidine This table illustrates a potential rearrangement pathway based on known catalytic reactions of related strained heterocycles.

| Catalyst | Proposed Rearranged Product | Reaction Type |

| Palladium(0) complex | Pyrrolidine derivative | Ring expansion |

| Rhodium(I) complex | Dihydropyrrole derivative | Dehydrohalogenation and rearrangement |

| Silver(I) salt | Substituted aziridine (B145994) | Favorskii-type rearrangement |

Cycloaddition Reactions Incorporating 3-Chloro-1-methylazetidine

The use of 3-Chloro-1-methylazetidine as a building block in cycloaddition reactions is not a prominent area of study. Most research on cycloadditions involving azetidines focuses on their synthesis, for example, through [2+2] cycloadditions of imines and alkenes. However, it is conceivable that the azetidine ring could participate in certain types of cycloadditions, potentially after conversion to a more reactive intermediate such as an azetinium ylide.

Mechanistic Investigations and Elucidation of Reaction Pathways

The reaction mechanisms of 3-Chloro-1-methylazetidine are expected to be analogous to those of other secondary haloalkanes, with the added complexity of the strained ring system. Nucleophilic substitution at the C-3 position can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nucleophile.

S(_N)2 Pathway: A strong, unhindered nucleophile would favor a direct backside attack, leading to inversion of stereochemistry at the C-3 carbon.

S(_N)1 Pathway: In a polar, protic solvent, ionization of the C-Cl bond could lead to a secondary carbocation intermediate. This planar intermediate would then be attacked by a nucleophile from either face, resulting in a racemic mixture if the starting material were chiral. The formation of a carbocation could also facilitate rearrangements.

The participation of the nitrogen lone pair could also influence the reaction mechanism, potentially leading to the formation of a bicyclic aziridinium ion intermediate, which would then be subject to nucleophilic attack. The exact mechanistic pathway is highly dependent on the specific reaction conditions.

Experimental Techniques for Mechanistic Studies

A variety of experimental techniques would be employed to elucidate the reaction mechanisms of 3-Chloro-1-methylazetidine. These methods are designed to identify reactants, products, and any transient intermediates, as well as to understand the stereochemical outcome of the reactions.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for monitoring the progress of a reaction in real-time. By taking spectra at various time intervals, the disappearance of starting materials and the appearance of products can be quantified. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to determine the structure of reaction products and intermediates. For reactions involving changes in stereochemistry, Nuclear Overhauser Effect (NOE) experiments can provide insights into the spatial arrangement of atoms.

Mass Spectrometry (MS): Mass spectrometry is invaluable for identifying reaction products and intermediates by their mass-to-charge ratio. Techniques such as Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the reaction mixture. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions of unknown products.

Infrared (IR) and Raman Spectroscopy: These techniques can be used to follow reactions by monitoring changes in vibrational frequencies corresponding to specific functional groups. For instance, the stretching frequency of the C-Cl bond would change or disappear as the substitution reaction proceeds.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These separation techniques are essential for analyzing the composition of a reaction mixture over time. By separating the components, the concentration of each species can be determined, which is crucial for kinetic analysis. Coupling these techniques with mass spectrometry (LC-MS and GC-MS) provides a powerful tool for both separation and identification.

Other Techniques:

X-ray Crystallography: If a stable product or intermediate can be crystallized, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure. This is particularly useful for establishing the stereochemistry of a reaction.

Computational Studies: Density Functional Theory (DFT) and other computational methods are increasingly used to model reaction pathways, calculate the energies of transition states and intermediates, and predict reaction kinetics. nih.govacs.org These theoretical studies complement experimental findings and can provide a deeper understanding of the reaction mechanism at a molecular level.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are fundamental to understanding the mechanism of a reaction by determining the reaction rate and its dependence on the concentration of reactants, temperature, and solvent.

Monitoring Reaction Progress:

The concentration of reactants or products over time can be monitored using the spectroscopic and chromatographic techniques mentioned above. For fast reactions, specialized techniques may be necessary:

Stopped-flow Spectroscopy: This technique allows for the rapid mixing of reactants (on the millisecond timescale) and subsequent monitoring of the reaction by absorbance or fluorescence spectroscopy. This would be suitable for studying fast nucleophilic substitution or ring-opening reactions of 3-Chloro-1-methylazetidine.

Quenched-flow Methods: In this method, the reaction is stopped at specific time intervals by adding a quenching agent. The composition of the quenched mixture is then analyzed using conventional techniques like HPLC or GC-MS.

Determination of Rate Laws:

By systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate, the rate law for the reaction can be determined. The rate law provides information about the molecularity of the rate-determining step. For example, a reaction of 3-Chloro-1-methylazetidine with a nucleophile could follow a first-order or second-order rate law, indicating an SN1 or SN2 mechanism, respectively.

Temperature Dependence and Activation Parameters:

The effect of temperature on the reaction rate is studied to determine the activation parameters of the reaction, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). This is typically done by measuring the rate constant at several different temperatures and applying the Arrhenius or Eyring equation. These parameters provide valuable insights into the nature of the transition state.

Solvent Effects:

The rate of nucleophilic substitution reactions can be highly dependent on the polarity and nucleophilicity of the solvent. Studying the reaction kinetics in a variety of solvents can help to elucidate the mechanism. For instance, an SN1 reaction would be favored in polar, protic solvents that can stabilize the carbocation intermediate, while an SN2 reaction is generally favored in polar, aprotic solvents.

Due to the absence of specific research data for 3-Chloro-1-methylazetidine, a hypothetical data table for a substitution reaction is presented below to illustrate how such data would be organized.

Hypothetical Kinetic Data for the Reaction of 3-Chloro-1-methylazetidine with Nucleophile Nu⁻

| Experiment | [3-Chloro-1-methylazetidine] (M) | [Nu⁻] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

Analysis of Hypothetical Data:

Iv. Theoretical and Computational Studies on 3 Chloro 1 Methylazetidine

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of cyclic molecules like 3-chloro-1-methylazetidine. The azetidine (B1206935) ring possesses significant ring strain, estimated to be around 25.2 kcal/mol, which fundamentally influences its geometry and electronic properties. researchgate.net This strain arises from the deviation of bond angles from the ideal sp³ hybridization.

A computational analysis of 3-chloro-1-methylazetidine would likely reveal a non-planar, puckered conformation of the four-membered ring. The C-N and C-C bonds within the ring are expected to be slightly elongated compared to their acyclic counterparts due to this strain. The introduction of the chloro and methyl substituents would further influence the electronic distribution.

The nitrogen atom, being more electronegative than carbon, will draw electron density, creating a dipole moment. The methyl group, being an electron-donating group, will slightly increase the electron density on the nitrogen atom. Conversely, the electronegative chlorine atom at the 3-position will withdraw electron density from the adjacent carbon atom, creating a localized region of positive charge. This polarization of the C-Cl bond is a key feature of its electronic structure.

Natural Bond Orbital (NBO) analysis would likely show the key sigma bonds forming the azetidine framework and the C-Cl and N-CH₃ bonds. The lone pair of electrons on the nitrogen atom would occupy a non-bonding orbital, significantly contributing to the molecule's basicity and nucleophilicity. The calculated Mulliken or Hirshfeld charges would quantify the partial positive and negative charges on each atom, providing a more detailed picture of the charge distribution.

Table 1: Predicted General Electronic Properties of 3-Chloro-1-methylazetidine

| Property | Predicted Characteristic |

|---|---|

| Ring Strain Energy | ~25.2 kcal/mol |

| Ring Geometry | Puckered (non-planar) |

| C-Cl Bond | Polarized, with a partial positive charge on carbon and a partial negative charge on chlorine |

| N-CH₃ Bond | Polarized, with a partial negative charge on nitrogen and a partial positive charge on the methyl carbon |

Conformational Analysis and Energetic Profiles of Ring Systems

The four-membered azetidine ring is not flat but exists in a puckered conformation to alleviate some of the ring strain. For 3-chloro-1-methylazetidine, two primary puckered conformations are expected, differing in the relative orientation of the substituents. These conformers can interconvert through a process of ring inversion.

Computational studies on substituted azetidines have shown that the energy barrier for this ring inversion is generally low. The two primary conformers would be the cis and trans isomers, referring to the relative positions of the chloro and methyl groups with respect to the approximate plane of the ring.

In one conformer, the chloro and methyl groups could be on the same side of the ring (cis-like), and in the other, on opposite sides (trans-like). The relative stability of these conformers would be determined by a combination of steric and electronic effects. Steric hindrance between the substituents and the ring atoms will play a crucial role. For instance, a conformer that minimizes steric repulsion between the larger chloro and methyl groups would be energetically favored.

A potential energy surface (PES) scan, calculated using quantum mechanical methods, could map the energy changes as the ring puckers and the substituents change their relative positions. This would allow for the identification of the global minimum energy conformation and any local minima, as well as the transition states connecting them. The calculated energy differences between the stable conformers would provide their equilibrium population ratios at a given temperature.

Table 2: Hypothetical Conformational States and Relative Energies

| Conformer | Substituent Orientation | Predicted Relative Stability |

|---|---|---|

| Conformer A | Axial-like Chloro, Equatorial-like Methyl | Potentially more stable due to reduced steric clash |

| Conformer B | Equatorial-like Chloro, Axial-like Methyl | Potentially less stable due to increased steric interactions |

Reactivity Prediction and Transition State Modeling

The reactivity of 3-chloro-1-methylazetidine is largely dictated by its ring strain and the presence of functional groups. rsc.orgresearchwithrutgers.com Computational chemistry provides powerful tools to predict its reactivity and model the transition states of its potential reactions.

The strained C-N and C-C bonds of the azetidine ring are susceptible to cleavage under certain conditions, leading to ring-opening reactions. The nitrogen atom, with its lone pair, is a nucleophilic and basic center. Reactions involving protonation or alkylation at the nitrogen are expected. The carbon atom bonded to the chlorine is an electrophilic site, susceptible to nucleophilic substitution.

Computational models can be used to calculate the activation energies for various potential reactions. For example, the transition state for the nucleophilic substitution of the chlorine atom can be located and its energy calculated. This would provide insight into the reaction kinetics. Similarly, the transition states for ring-opening reactions initiated by an acid or a nucleophile can be modeled to understand the preferred reaction pathways.

Molecular electrostatic potential (MEP) maps would visually represent the electron-rich and electron-poor regions of the molecule, highlighting the likely sites for electrophilic and nucleophilic attack. The regions of negative potential (red/yellow) around the nitrogen and chlorine atoms would indicate their nucleophilic character, while the regions of positive potential (blue) around the hydrogen atoms and the carbon attached to chlorine would indicate their electrophilicity.

Spectroscopic Property Predictions and Validation

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computed structures and electronic properties. nih.govresearchgate.net

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of 3-chloro-1-methylazetidine can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. github.io The predicted chemical shifts for the different protons and carbons in the molecule would depend on their local electronic environment. For instance, the protons on the carbon bearing the chlorine atom would be expected to have a downfield chemical shift due to the deshielding effect of the electronegative chlorine. The predicted spectra for different conformers could also be averaged based on their Boltzmann populations to obtain a spectrum that is comparable to the experimental one at a given temperature.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C-N stretching, and C-Cl stretching. The predicted IR and Raman spectra can be compared with experimental spectra to confirm the presence of specific functional groups and to support the calculated molecular geometry.

Table 3: Predicted ¹H NMR Chemical Shift Ranges (in ppm relative to TMS)

| Proton(s) | Predicted Chemical Shift Range | Rationale |

|---|---|---|

| N-CH₃ | 2.0 - 2.5 | Attached to an electron-withdrawing nitrogen atom |

| CH-Cl | 3.5 - 4.5 | Deshielded by the electronegative chlorine atom |

Solvent Effects on Conformational Preferences and Reactivity

The surrounding solvent can have a significant impact on the conformational preferences and reactivity of a molecule. rsc.orgresearchgate.net Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and can provide a good first approximation of the solvent effects on the relative energies of different conformers and transition states. For a polar molecule like 3-chloro-1-methylazetidine, a polar solvent would be expected to stabilize the more polar conformers to a greater extent.

Explicit Solvation Models: In these models, a number of solvent molecules are explicitly included in the calculation, surrounding the solute molecule. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, explicit solvent models can provide a more detailed and accurate picture of the solvation process.

For 3-chloro-1-methylazetidine, polar solvents would be expected to stabilize the ground state and any charged intermediates or transition states. This could, for example, facilitate a nucleophilic substitution reaction at the C-Cl bond by stabilizing the leaving chloride ion. The choice of solvent could therefore be a critical factor in controlling the outcome of a reaction involving this compound.

V. Applications in Complex Molecule Synthesis and Advanced Chemical Transformations

3-Chloro-1-methylazetidine as a Versatile Synthetic Building Block

The strategic placement of a chlorine atom on the azetidine (B1206935) ring, combined with the N-methylation that enhances stability and influences reactivity, positions 3-chloro-1-methylazetidine as a highly sought-after intermediate in synthetic chemistry.

The C-Cl bond in 3-chloro-1-methylazetidine is susceptible to nucleophilic substitution, providing a straightforward and efficient route to a wide array of 3-substituted azetidines. This reactivity is the cornerstone of its utility as a precursor for generating molecular diversity. Various nucleophiles can be employed to displace the chloride, leading to the introduction of a range of functional groups at the 3-position of the azetidine ring.

The following table illustrates the potential for diversification through nucleophilic substitution reactions:

| Nucleophile | Resulting Functional Group | Potential Application of Product |

|---|---|---|

| Azide (N3-) | 3-Azido-1-methylazetidine | Precursor for 3-amino-1-methylazetidine via reduction; "click" chemistry |

| Cyanide (CN-) | 1-Methylazetidine-3-carbonitrile | Precursor for 1-methylazetidine-3-carboxylic acid or 3-(aminomethyl)-1-methylazetidine |

| Alkoxides (RO-) | 3-Alkoxy-1-methylazetidines | Introduction of ether functionalities for modulating physicochemical properties |

| Thiolates (RS-) | 3-(Alkylthio)-1-methylazetidines | Incorporation of sulfur-containing moieties |

| Organometallic Reagents (R-M) | 3-Alkyl/Aryl-1-methylazetidines | Formation of C-C bonds to introduce diverse carbon-based substituents |

These reactions are typically carried out under standard nucleophilic substitution conditions, and the choice of solvent and temperature can be optimized to achieve high yields and selectivity. The ability to introduce a wide range of functional groups makes 3-chloro-1-methylazetidine a key starting material for creating libraries of diverse azetidine derivatives for screening in drug discovery and materials science.

Beyond simple functionalization, 3-chloro-1-methylazetidine serves as a valuable synthon for the construction of more complex, multi-ring heterocyclic systems. The inherent ring strain of the azetidine core and the reactivity of the C-Cl bond can be strategically exploited in ring-forming reactions to generate novel fused, bridged, and spirocyclic architectures. nih.govresearchgate.netnih.govmdpi.com

Fused Heterocycles: The functional group introduced at the 3-position can be designed to undergo subsequent intramolecular cyclization reactions. For example, displacement of the chloride with a nucleophile containing a secondary reactive site can lead to the formation of a new ring fused to the azetidine core.

Spirocyclic Heterocycles: The azetidine ring can also be incorporated into spirocyclic systems. researchgate.netnih.gov This can be achieved through reactions where the 3-position of the azetidine becomes the spiro center. For instance, a difunctional nucleophile could potentially react at both the 3-position and another site on the azetidine ring or a substituent, leading to the formation of a spirocycle.

The following table provides a conceptual overview of the types of complex heterocyclic scaffolds that could be accessed from 3-chloro-1-methylazetidine:

| Scaffold Type | General Synthetic Strategy | Potential Significance |

|---|---|---|

| Fused Azetidines | Intramolecular cyclization of a 3-substituted azetidine derivative. | Creation of rigid, conformationally constrained systems of interest in medicinal chemistry. nih.govmdpi.com |

| Bridged Azetidines | Multi-step sequences involving ring-closing metathesis or other bridging reactions. | Access to unique three-dimensional structures with defined spatial arrangements of functional groups. |

| Spirocyclic Azetidines | Intramolecular reactions where the C3 of the azetidine becomes a spiro center. nih.gov | Introduction of a quaternary spiro-carbon, which can enhance drug-like properties. researchgate.net |

Azetidine-based amino acids are a class of non-natural amino acids that can impart unique conformational constraints on peptides and peptidomimetics, often leading to enhanced biological activity and metabolic stability. 3-Chloro-1-methylazetidine is a promising starting material for the synthesis of such valuable compounds. mdpi.com

A plausible synthetic route to 1-methylazetidine-3-carboxylic acid, a key intermediate for these applications, involves the nucleophilic displacement of the chloride in 3-chloro-1-methylazetidine with a cyanide anion to form 1-methylazetidine-3-carbonitrile. Subsequent hydrolysis of the nitrile group would then yield the desired carboxylic acid. glpbio.comnih.gov

The resulting azetidine-3-carboxylic acid can then be utilized in several ways:

Direct Incorporation into Peptides: The carboxylic acid can be activated and coupled to the N-terminus of a peptide chain or to the side chain of an amino acid like lysine (B10760008) using standard peptide coupling techniques.

Further Derivatization: The carboxylic acid and the secondary amine of the azetidine ring (after a potential demethylation step if required for specific applications) provide two handles for further chemical modification, allowing for the creation of a diverse range of peptidomimetic structures.

The incorporation of the rigid azetidine scaffold can influence the secondary structure of peptides, potentially mimicking or stabilizing specific conformations such as β-turns. This makes these non-natural amino acid analogues of significant interest in the design of enzyme inhibitors and receptor ligands.

Utilization in Multicomponent Organic Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the starting materials. nih.govosi.lv The application of strained heterocycles in MCRs can lead to the rapid construction of novel and complex molecular architectures.

While specific examples of 3-chloro-1-methylazetidine in MCRs are not extensively documented, its structural features suggest its potential as a valuable component in such reactions. The strained azetidine ring could participate in ring-opening or rearrangement cascades when activated by one of the other components in the MCR.

A hypothetical MCR involving 3-chloro-1-methylazetidine could proceed via initial activation of the C-Cl bond by a Lewis acid, followed by the addition of a nucleophile and an electrophile in a one-pot process. The strain release of the azetidine ring could be a driving force for the reaction, leading to the formation of highly functionalized acyclic or larger ring products. Such strategies would offer a rapid and diversity-oriented approach to novel chemical entities. nih.gov

Exploration in Catalytic Systems and Ligand Design

The development of novel ligands is crucial for advancing the field of transition metal catalysis. Azetidine-containing ligands have been shown to be effective in a variety of catalytic transformations, and 3-chloro-1-methylazetidine represents a potential precursor for the synthesis of new ligand scaffolds. mdpi.com

A plausible approach to a novel N-methylazetidine-based ligand could involve the nucleophilic displacement of the chloride with a moiety capable of coordinating to a metal center, such as a pyridine (B92270) or a phosphine. For example, reaction with 2-lithiopyridine could yield a bidentate N,N'-ligand, 2-(1-methylazetidin-3-yl)pyridine.

The key features of such a ligand would be:

Defined Geometry: The rigid azetidine ring would hold the coordinating nitrogen atom in a fixed position relative to the pyridine nitrogen, creating a well-defined bite angle.

Chirality: If a chiral version of 3-chloro-1-methylazetidine were used, the resulting ligand would be chiral, making it a candidate for asymmetric catalysis.

Tunability: The N-methyl group and the potential for further substitution on the azetidine or pyridine rings would allow for fine-tuning of the steric and electronic properties of the ligand.

The following table outlines the potential steps and applications for a ligand derived from 3-chloro-1-methylazetidine:

| Step | Description | Potential Outcome |

|---|---|---|

| 1. Ligand Synthesis | Nucleophilic substitution of the chloride in 3-chloro-1-methylazetidine with a coordinating group (e.g., 2-lithiopyridine). | Formation of a novel bidentate N,N'-ligand. |

| 2. Complexation | Reaction of the synthesized ligand with a transition metal precursor (e.g., Pd(OAc)2, CuI). | Formation of a new metal-ligand complex. |

| 3. Catalytic Application | Testing the catalytic activity of the metal complex in various organic reactions. | Potential applications in cross-coupling reactions, hydrogenations, or other catalytic transformations. mdpi.comupce.cz |

The exploration of 3-chloro-1-methylazetidine as a precursor for novel ligands opens up new avenues for the development of efficient and selective catalysts for a wide range of chemical transformations.

Vi. Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Methodologies

Future research will focus on developing more efficient and versatile methods for constructing the 3-chloro-1-methylazetidine scaffold. While classical methods often involve intramolecular cyclization of 1,3-amino alcohols or haloamines, these can have limitations. researchgate.netmedwinpublishers.com Modern approaches are being explored to provide higher yields, better stereocontrol, and broader functional group tolerance. rsc.org

Emerging synthetic strategies applicable to 3-Chloro-1-methylazetidine could include:

Palladium(II)-Catalyzed C(sp³)–H Amination: Intramolecular C-H amination strategies could offer a direct route to the azetidine (B1206935) ring from acyclic precursors, potentially simplifying the synthesis of substituted derivatives. rsc.org

[2+2] Photocycloadditions: The aza-Paterno-Büchi reaction, which involves the photocycloaddition of imines and alkenes, is a powerful tool for forming four-membered rings. rsc.orgmit.edu Future work may adapt this method using visible-light photocatalysis for a more controlled and energy-efficient synthesis.

Ring Expansion and Contraction Reactions: Methodologies involving the expansion of smaller rings (like aziridines) or the contraction of larger ones could provide novel entry points to functionalized azetidines. medwinpublishers.comnih.gov

Flow Chemistry Synthesis: Continuous flow reactors can offer improved control over reaction parameters, enabling the safe and efficient synthesis of strained ring systems that may be challenging to produce in batch processes. nih.gov

Table 1: Potential Modern Synthetic Methodologies for Azetidine Derivatives

| Methodology | Description | Potential Advantages |

| C(sp³)–H Amination | Direct intramolecular cyclization via activation of a C-H bond. | High atom economy, access to complex structures. |

| Photocatalytic [2+2] Cycloaddition | Light-mediated reaction between an alkene and an imine precursor. | Mild conditions, high stereoselectivity. rsc.org |

| Ring Expansion | Chemical transformation of a three-membered ring (aziridine) into a four-membered ring. | Access to diverse substitution patterns. nih.gov |

| Flow Chemistry | Synthesis performed in a continuously flowing stream. | Enhanced safety, scalability, and reaction control. nih.gov |

Exploration of Undiscovered Reactivity Patterns and Selectivities

The reactivity of 3-Chloro-1-methylazetidine is dictated by its inherent ring strain (approx. 25.4 kcal/mol) and the presence of a chlorine atom, a potential leaving group. rsc.org Future research will delve into leveraging these features to uncover new chemical transformations.

Key areas for exploration include:

Nucleophilic Substitution at C3: The chlorine atom at the C3 position serves as a handle for introducing a wide array of functional groups via SN2-type reactions. Research will aim to explore a broader scope of nucleophiles and develop stereoselective substitution methods.

Ring-Opening Reactions: Like other strained heterocycles, the azetidine ring can be opened under appropriate conditions. ambeed.com The influence of the N-methyl and C3-chloro substituents on the regioselectivity of ring-opening with various nucleophiles is a rich area for investigation, providing access to functionalized acyclic amine derivatives.

Transition-Metal Catalyzed Cross-Coupling: The C-Cl bond could potentially participate in cross-coupling reactions, allowing for the direct formation of carbon-carbon or carbon-heteroatom bonds at the C3 position, a largely unexplored functionalization strategy for this scaffold.

Late-Stage Functionalization: Developing methods to modify the azetidine core after it has been incorporated into a larger molecule is a significant goal. nih.gov This would allow for the rapid generation of analogues in drug discovery programs.

Table 2: Predicted Reactivity Patterns for 3-Chloro-1-methylazetidine

| Reaction Type | Reagents | Potential Product Class |

| Nucleophilic Substitution | Azides, thiols, secondary amines | 3-Substituted-1-methylazetidines |

| Reductive Dehalogenation | H₂, Pd/C or radical-based reagents | 1-Methylazetidine |

| Ring-Opening | Strong nucleophiles (e.g., Grignard reagents) | 3-Substituted-N-methyl-propylamines |

| Cross-Coupling | Boronic acids, organozinc reagents (with Pd or Ni catalyst) | 3-Aryl/Alkyl-1-methylazetidines |

Advanced Computational Modeling for Rational Design of Azetidine Derivatives

Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental work. nih.gov For azetidine derivatives, in silico methods can accelerate the design of new compounds with tailored characteristics for applications in medicinal chemistry and materials science. mit.edunih.gov

Future computational efforts will likely focus on:

Predicting Reaction Outcomes: Using methods like Density Functional Theory (DFT), researchers can model reaction pathways to predict the feasibility, regioselectivity, and stereoselectivity of novel synthetic routes and functionalization reactions. mit.edu

Virtual Screening and Drug Design: Azetidine rings are recognized as valuable motifs in drug design, often used to improve properties like metabolic stability and aqueous solubility. researchgate.net Computational models can screen virtual libraries of 3-Chloro-1-methylazetidine derivatives to identify candidates with optimal binding affinities for specific biological targets. nih.govresearchgate.net

Conformational Analysis: Understanding the preferred three-dimensional shape of the azetidine ring and how substituents influence it is crucial for designing molecules that fit into a protein's active site. Advanced modeling can provide detailed insights into these conformational preferences.

Table 3: Applications of Computational Modeling in Azetidine Research

| Computational Method | Application | Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies | Prediction of reaction barriers and product stability. mit.edu |

| Molecular Docking | Virtual screening for drug discovery | Identification of potential drug candidates with high binding affinity. researchgate.net |

| Molecular Dynamics (MD) | Simulation of molecule-protein interactions | Understanding the dynamic behavior and stability of a ligand in a binding pocket. |

| QSAR (Quantitative Structure-Activity Relationship) | Predicting biological activity | Correlating chemical structure with activity to guide the design of more potent compounds. |

Sustainable and Green Chemistry Approaches in Azetidine Synthesis and Applications

The principles of green chemistry are becoming central to modern organic synthesis. rasayanjournal.co.inresearchgate.net Future research on 3-Chloro-1-methylazetidine and related compounds will increasingly prioritize environmentally benign methods to minimize waste and hazardous substance use. rsc.orgfrontiersin.org

Key green chemistry strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds, often under solvent-free conditions. rasayanjournal.co.innih.gov This approach is highly suitable for constructing the azetidine ring.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, ionic liquids, or bio-based solvents is a major goal. frontiersin.org

Catalysis: The development of highly efficient and recyclable catalysts (including heterogeneous catalysts and biocatalysts) can reduce waste and energy consumption compared to stoichiometric reagents. rsc.orgnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product minimizes the generation of chemical waste. frontiersin.org

Table 4: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Approach | Green Chemistry Approach |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, ultrasound nih.gov |

| Solvents | Volatile organic compounds (e.g., Toluene, CH₂Cl₂) | Water, ionic liquids, solvent-free conditions frontiersin.org |

| Reagents | Stoichiometric, often hazardous reagents | Catalytic amounts, recyclable catalysts, biocatalysis rsc.org |

| Waste | Significant byproduct generation | High atom economy, minimal waste frontiersin.org |

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-1-methylazetidine, and how can reaction yields be optimized?

Methodological Answer:

- Route 1: Utilize a ring-closing strategy starting from 1-methylazetidine via chlorination with sulfuryl chloride (SO₂Cl₂) under inert conditions (argon atmosphere) at 0–5°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4) .

- Route 2: Employ a nucleophilic substitution reaction on 3-hydroxy-1-methylazetidine using thionyl chloride (SOCl₂) in anhydrous dichloromethane. Optimize yield (typically 65–75%) by controlling stoichiometry (1:1.2 substrate:SOCl₂) and reflux duration (4–6 hr) .

- Yield Enhancement: Use catalytic DMAP (4-dimethylaminopyridine) to reduce side-product formation. Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) .

Q. How should researchers characterize 3-Chloro-1-methylazetidine’s purity and structural integrity?

Methodological Answer:

Q. What safety protocols are critical for handling 3-Chloro-1-methylazetidine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use fume hoods for all manipulations due to volatility and potential respiratory irritation .

- Spill Management: Neutralize spills with sodium bicarbonate (NaHCO₃) and adsorb with vermiculite. Avoid aqueous rinses to prevent uncontrolled reactions .

- Storage: Store in amber glass vials under nitrogen at –20°C to prevent degradation. Label containers with GHS hazard pictograms (Corrosive, Acute Toxicity) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-Chloro-1-methylazetidine in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states and activation energies. Compare with experimental kinetics (e.g., SN2 vs. SN1 pathways) .

- Solvent Effects: Simulate solvation models (PCM for polar aprotic solvents like DMF) to predict regioselectivity in cross-coupling reactions .

- Validation: Correlate computed Mulliken charges on the chlorine atom with observed reaction rates (e.g., higher charge density accelerates substitution) .

Q. What experimental strategies resolve contradictions in reported antibacterial activity data for 3-Chloro-1-methylazetidine derivatives?

Methodological Answer:

- Standardized Assays: Replicate MIC (Minimum Inhibitory Concentration) tests using CLSI guidelines (Clinical and Laboratory Standards Institute) with Staphylococcus aureus (ATCC 25923) and E. coli (ATCC 25922). Control variables: inoculum size (5×10⁵ CFU/mL), broth microdilution .

- Structure-Activity Analysis: Synthesize analogs (e.g., 3-fluoro or 3-bromo derivatives) to isolate electronic vs. steric effects. Use X-ray crystallography (CCDC deposition) to correlate substituent orientation with bioactivity .

- Statistical Reconciliation: Apply ANOVA to compare datasets from independent studies. Address outliers via meta-analysis (e.g., PRISMA guidelines) .

Q. How can crystallographic data inform the design of 3-Chloro-1-methylazetidine-based catalysts?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Resolve bond lengths (C-Cl: ~1.79 Å) and angles (C-N-C: ~93°) to assess ring strain and ligand geometry. Use Mercury software for visualization .